
1-异丙基-N-((1-甲基-3-(吡嗪-2-基)-1H-吡唑-5-基)甲基)-1H-咪唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O2S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. Research has shown that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) with IC50 values in the nanomolar range .
Antimicrobial Activity
The pyrazolopyrimidine moiety, a core structure in this compound, is known for its antimicrobial properties. It has been used in the design of pharmaceuticals that target a wide range of microbial infections. This makes the compound a valuable candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Antitumor Applications
Apart from its role as a CDK2 inhibitor, the compound’s derivatives have shown promise in antitumor applications. They have been tested against various tumor cell lines and have demonstrated the ability to inhibit the growth of these cells. This suggests a broader potential for the compound in oncological research, where it could be used to explore new therapeutic pathways for treating different types of tumors .
Antidiabetic Potential
Compounds with the pyrazolopyrimidine nucleus have also been explored for their antidiabetic effects. They may offer a new approach to managing diabetes by targeting specific pathways involved in glucose metabolism. This compound could be part of a new class of antidiabetic medications that provide an alternative to current treatments .
Neurodegenerative Diseases
The compound’s derivatives have shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s. By interacting with key enzymes and receptors in the brain, they could help in reducing the progression of such diseases. This application is particularly important given the increasing prevalence of neurodegenerative conditions in the aging population .
Anti-Inflammatory and Antioxidant Effects
The compound has been associated with anti-inflammatory and antioxidant activities. These properties are crucial in the management of chronic diseases and in preventing cellular damage caused by oxidative stress. As such, the compound could be used in the development of new treatments for inflammatory disorders and in protecting cells from oxidative damage .
属性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-11(2)22-9-15(18-10-22)25(23,24)19-7-12-6-13(20-21(12)3)14-8-16-4-5-17-14/h4-6,8-11,19H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGCLUFGKRLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



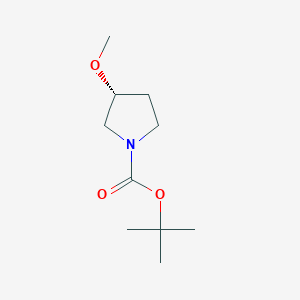
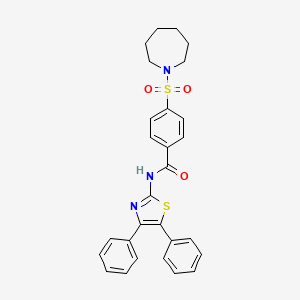
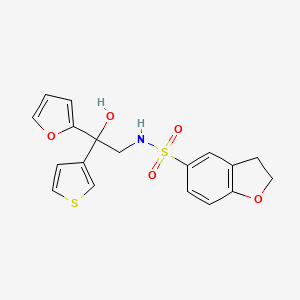
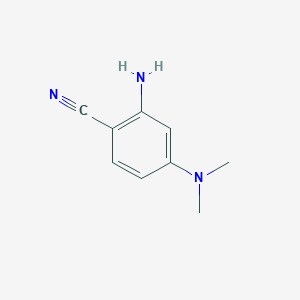

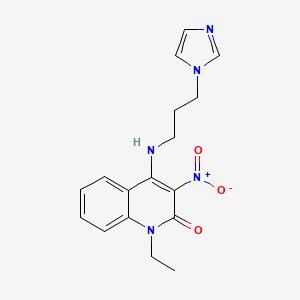
![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)
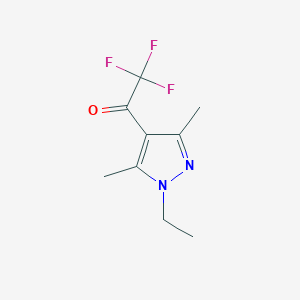
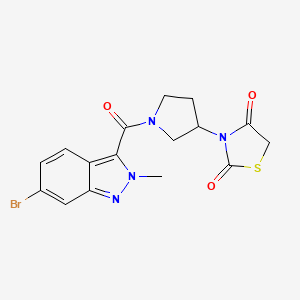
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)
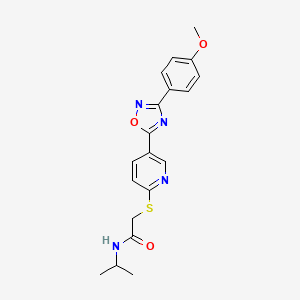
![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)